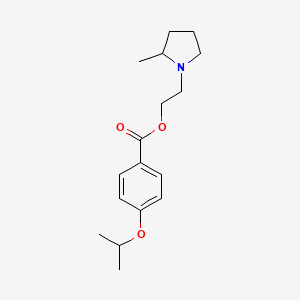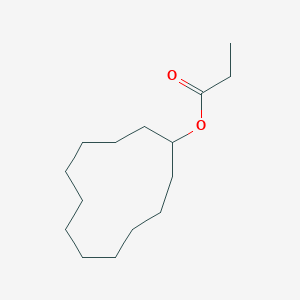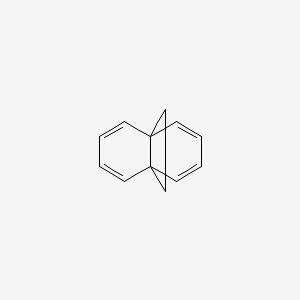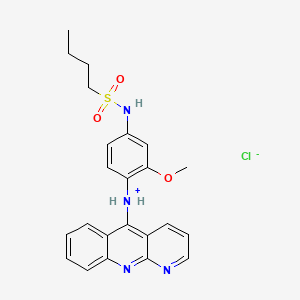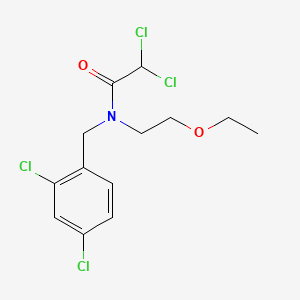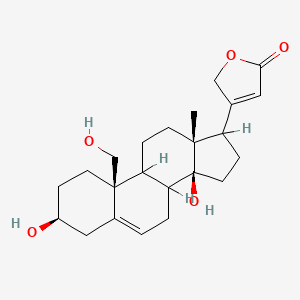
Pachygenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pachygenol is a naturally occurring compound with the molecular formula C23H32O5 . It is known for its diverse biological activities and potential applications in various fields, including medicine and industry. This compound is a type of cardenolide, a class of organic compounds that exhibit significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pachygenol involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core cardenolide structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include sodium tetrahydroborate for reduction reactions and various organic solvents for purification.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as specific plant species known to produce cardenolides. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Pachygenol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols using reagents like sodium tetrahydroborate.
Substitution: Electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium tetrahydroborate or lithium aluminum hydride.
Substitution: Friedel-Crafts reagents such as aluminum chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its cardiotonic properties, which can help in treating heart conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Pachygenol involves its interaction with specific molecular targets in the body. It primarily affects the sodium-potassium ATPase enzyme, which plays a crucial role in maintaining cellular ion balance. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to enhanced cardiac muscle contraction.
Comparación Con Compuestos Similares
Pachygenol is unique among cardenolides due to its specific molecular structure and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: Known for its potent inhibitory effect on sodium-potassium ATPase.
Strophanthidin: Exhibits similar pharmacological effects but differs in its molecular structure.
This compound stands out due to its specific functional groups and the resulting unique biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
546-03-2 |
|---|---|
Fórmula molecular |
C23H32O5 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,16-19,24-25,27H,3-9,11-13H2,1H3/t16-,17?,18?,19?,21+,22+,23-/m0/s1 |
Clave InChI |
DUSRIIPEQBGMHU-KQYWMCCWSA-N |
SMILES isomérico |
C[C@]12CCC3C([C@]1(CCC2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)CO |
SMILES canónico |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
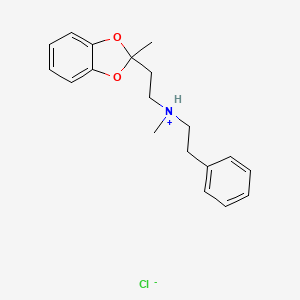
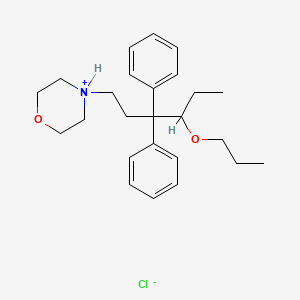
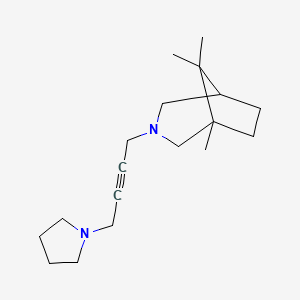
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
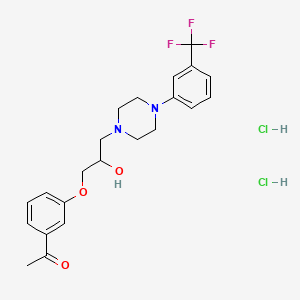
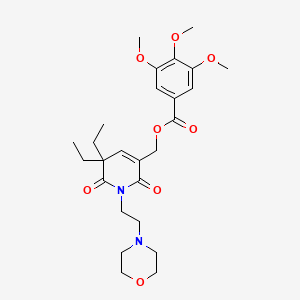
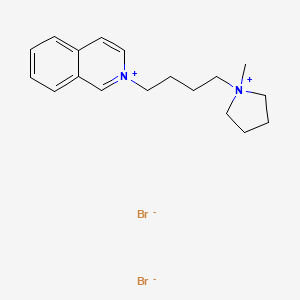
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
